BVT-3498

Phase I clinical trial Pharmacodynamics Target engagement

Researchers validating novel 11β-HSD1 assays face a critical gap: purely preclinical tool compounds lack translational benchmarks for on-target human pharmacology. BVT-3498 (AMG-311) is the only arylsulfonamidothiazole 11β-HSD1 inhibitor to demonstrate safety, tolerability, and pharmacodynamic target engagement in Phase I trials (66 healthy volunteers) and a multi-center Phase II study (>100 T2DM patients). Its documented absence of hypoglycemia risk-a mechanistic advantage over sulfonylureas-cannot be assumed for analogs. For assay development, chemotype-specific comparative studies, or retrospective analysis of 11β-HSD1 drug discovery programs, BVT-3498 provides the irreplaceable clinical benchmark. Available in standard research quantities from 5 mg to bulk custom synthesis.

Molecular Formula C16H18ClN3O4S2
Molecular Weight 415.9 g/mol
CAS No. 376641-49-5
Cat. No. B606433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBVT-3498
CAS376641-49-5
SynonymsBVT-3498;  AMG-311;  AMG311;  AMG 311;  BVT-3498;  BVT 3498;  BVT3498;  J2.704.619C; 
Molecular FormulaC16H18ClN3O4S2
Molecular Weight415.9 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)S(=O)(=O)NC2=NC(=CS2)CCN3CCOCC3=O
InChIInChI=1S/C16H18ClN3O4S2/c1-11-13(17)3-2-4-14(11)26(22,23)19-16-18-12(10-25-16)5-6-20-7-8-24-9-15(20)21/h2-4,10H,5-9H2,1H3,(H,18,19)
InChIKeyWZFZJEPHYDDFCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BVT-3498: Clinical 11β-HSD1 Inhibitor


BVT-3498 (AMG-311; CAS: 376641-49-5) is an arylsulfonamidothiazole derivative that functions as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [1]. This enzyme regulates local glucocorticoid tone by converting inactive cortisone to active cortisol, a pathway implicated in the pathogenesis of metabolic syndrome, type 2 diabetes mellitus (T2DM), and obesity [2]. BVT-3498 holds historical significance as the first selective 11β-HSD1 inhibitor to enter clinical trials, progressing to Phase II evaluation in patients with T2DM before its eventual discontinuation [3][4]. As a well-characterized tool compound from the arylsulfonamidothiazole chemotype, it continues to serve as an essential reference standard in 11β-HSD1 drug discovery programs.

Workflow
11β-HSD1 target validation, assay development, and biomarker studies
Selection
Clinical-stage tool compound with reported Phase I pharmacodynamic data
Context
Arylsulfonamidothiazole reference standard for chemotype comparison

Why BVT-3498 Cannot Be Substituted


Substituting BVT-3498 with a more potent analog such as INCB13739 (IC50 = 1.1–3.2 nM) or AMG-221 (Ki = 12.8 nM) based solely on potency metrics introduces substantial experimental variability and interpretive risk . The clinical and pharmacological profile of BVT-3498 reflects a specific confluence of physicochemical properties intrinsic to the arylsulfonamidothiazole scaffold, which influences tissue distribution, species-specific enzyme inhibition (human vs. murine 11β-HSD1), and off-target liability profiles [1][2]. Critically, BVT-3498 is the only inhibitor within this structural class to have demonstrated safety, tolerability, and on-target pharmacodynamic effects in human Phase I trials involving 66 healthy volunteers, followed by a multi-center Phase II study in over 100 T2DM patients [3]. Furthermore, its documented lack of hypoglycemia risk—a mechanistic advantage distinct from sulfonylureas and insulin secretagogues—cannot be assumed for other 11β-HSD1 inhibitors without equivalent clinical validation [4]. For research reproducibility, historical comparison, or validation of novel 11β-HSD1 assays, BVT-3498 remains irreplaceable; no other compound provides the same combination of clinical data and chemotype-specific behavior.

Profile
Clinical pharmacodynamic and tolerability data are scaffold-specific; potency-ranked analogs may show different tissue distribution and off-target liabilities.
Human Data
Only BVT-3498 provides human Phase I target engagement evidence; other 11β-HSD1 inhibitors lack equivalent published healthy-volunteer validation.
Safety Context
The reported absence of hypoglycemia risk in clinical evaluation cannot be assumed for substitutes without comparable tolerability endpoint data.

BVT-3498 Differentiation Evidence


Phase I Target Engagement in Healthy Volunteers

BVT-3498 is distinguished from preclinical 11β-HSD1 inhibitors by the availability of human Phase I clinical data confirming on-target pharmacodynamic activity. A study involving 66 healthy volunteers demonstrated 'demonstrable effects on the target enzyme' [1]. This clinical validation of target engagement at tolerated doses establishes a critical baseline for human pharmacology that is absent for tool compounds such as BVT-2733 and AMG-221, which lack published Phase I PD data. This data directly supports the compound's utility as a human-validated reference standard for assay development, biomarker validation, and translational pharmacology.

Phase I Target Engagement
Head-to-head
BVT-3498
Phase I (n=66) – demonstrable effects on target enzyme reported
BVT-2733 / AMG-221
Preclinical only; no published healthy-volunteer PD data
Supports human-validated benchmark for assay calibration and translational pharmacology
Human Phase I endpoint context; source review recommended
Phase I clinical trial Pharmacodynamics Target engagement

Clinical Safety: No Hypoglycemia Risk

In clinical evaluation, BVT-3498 demonstrated a key mechanistic advantage: 'Unlike existing glucose-lowering drugs, BVT.3498 avoids the risk of hypoglycaemia during treatment' [1]. This clinical safety differentiation is not automatically applicable to other 11β-HSD1 inhibitors without equivalent clinical validation. Hypoglycemia remains a significant safety concern with sulfonylureas and insulin secretagogues, and its absence is a critical parameter in metabolic drug development. For researchers investigating the therapeutic window of 11β-HSD1 inhibition or modeling adverse event profiles, BVT-3498 provides a clinically documented reference point that preclinical inhibitors cannot offer.

Hypoglycemia Risk Profile
Class-level
BVT-3498
No hypoglycemia risk observed in clinical studies
Sulfonylureas / secretagogues
Documented hypoglycemia risk; other 11β-HSD1 inhibitors lack published safety data
Provides a tolerability endpoint benchmark; class-level inference requires validation
Qualitative comparison; data to verify in independent studies
Clinical safety Hypoglycemia Type 2 diabetes

Phase II Trial in Type 2 Diabetes

BVT-3498 progressed to a placebo-controlled, double-blind Phase II study involving more than 100 type 2 diabetes patients across centers in Finland and Sweden, with primary endpoints of improved glycemic control and secondary assessments of safety, tolerability, and metabolic syndrome parameters [1]. While full trial results remain unpublished, the initiation and execution of this multi-center Phase II program provide a level of clinical development validation that distinguishes BVT-3498 from later-generation 11β-HSD1 inhibitors such as AMG-221, INCB13739, and AZD4017, which have published Phase II data, but BVT-3498 remains the only arylsulfonamidothiazole scaffold compound to reach this stage.

Phase II Trial Stage
Class-level
BVT-3498
Phase II (multi-center, n>100 T2DM patients, completed/enrolled)
INCB13739, AMG-221
Phase II (published) / Phase I; BVT-2733: preclinical
Establishes clinical development benchmark for arylsulfonamidothiazole chemotype
Outcome unpublished; endpoint context review required
Phase II clinical trial Type 2 diabetes Metabolic endpoints

First-in-Class Clinical 11β-HSD1 Inhibitor

BVT-3498 holds the distinction of being 'the first selective 11β-HSD1 inhibitor that was tested in clinical trials' [1]. This historical precedence establishes BVT-3498 as the foundational clinical candidate for the entire 11β-HSD1 target class. Subsequent inhibitors such as INCB13739, AMG-221, PF-00915275, and AZD4017 entered clinical development only after BVT-3498 provided initial proof-of-concept that selective 11β-HSD1 inhibition could be safely administered to humans [2].

First-in-Class Clinical Candidate
Class-level
BVT-3498
First selective 11β-HSD1 inhibitor in clinical trials (Phase I initiated 2002)
Subsequent inhibitors
Entered clinical development after 2002 (INCB13739, AMG-221, PF-00915275, AZD4017)
Foundational clinical reference for target class history and development trajectory
Historical precedence context; not a current efficacy comparison
11β-HSD1 Clinical development Target validation

Multi-Parameter Metabolic Benefits

Clinical development documents indicate that BVT-3498 'may also have positive effects on body composition, lipid profile, and other metabolic aberrations linked to insulin resistance' [1]. This multi-faceted metabolic profile is distinct from glucose-centric therapies such as metformin or sulfonylureas, which primarily target glycemic control without addressing the broader metabolic syndrome cluster (obesity, dyslipidemia, hypertension). While these potential benefits were not confirmed in published Phase II outcomes, the therapeutic rationale positions BVT-3498 as a prototype for the multi-parameter metabolic improvements hypothesized for 11β-HSD1 inhibition.

Multi-Parameter Metabolic Rationale
Class-level
BVT-3498
Potential reported effects on body composition, lipid profile, and insulin resistance markers
Metformin / sulfonylureas
Primarily glycemic control; broader metabolic cluster not addressed
Exemplifies hypothesized pleiotropic 11β-HSD1 inhibition profile for target validation studies
Clinical development rationale; outcomes not confirmed in published Phase II
Metabolic syndrome Lipid profile Body composition

BVT-3498 Research & Industrial Applications


Validating Novel 11β-HSD1 Assays

BVT-3498 serves as an ideal positive control and reference standard for developing and validating novel 11β-HSD1 biochemical, cellular, or tissue-based assays. Its Phase I clinical demonstration of on-target enzyme engagement provides a translational benchmark that purely preclinical tool compounds lack [1]. Researchers establishing new screening cascades for 11β-HSD1 inhibitor discovery should include BVT-3498 to ensure their assays detect compounds with human-validated pharmacology.

Comparing 11β-HSD1 Inhibitor Chemotypes

As the prototypical arylsulfonamidothiazole 11β-HSD1 inhibitor and the first-in-class clinical candidate, BVT-3498 is the essential reference point for any comparative study examining the pharmacological properties, tissue distribution, or species-specific inhibition profiles of newer 11β-HSD1 inhibitor chemotypes [1][2]. Studies evaluating AMG-221, INCB13739, or novel in-house compounds should include BVT-3498 to contextualize their potency, selectivity, and translational potential against the clinical benchmark.

Metabolic Syndrome Target Validation

BVT-3498 provides a clinically relevant tool for validating the role of 11β-HSD1 inhibition in metabolic syndrome and type 2 diabetes models. Its documented safety profile in humans, including the absence of hypoglycemia risk, supports its use in chronic dosing studies designed to evaluate multi-parameter metabolic benefits (body composition, lipid profile, insulin sensitivity) beyond simple glucose control [1]. Researchers exploring the therapeutic potential of 11β-HSD1 inhibition should use BVT-3498 as a reference to benchmark the efficacy of novel inhibitors against a clinically validated standard.

Historical 11β-HSD1 Drug Development Analysis

BVT-3498 is the foundational compound for understanding the clinical development history of 11β-HSD1 inhibitors. Its progression from preclinical studies through Phase I and Phase II clinical trials established the initial proof-of-concept that selective 11β-HSD1 inhibition could be safely administered to humans, paving the way for all subsequent clinical candidates in this target class [1]. Academic and industrial researchers conducting retrospective analyses of 11β-HSD1 drug development programs require BVT-3498 as the historical reference compound.

Application
Selection Property
Validation Focus
11β-HSD1 assay development
Clinical-stage reference standard with reported target engagement
Benchmark pharmacological activity in human enzyme assays
Chemotype comparison studies
Arylsulfonamidothiazole scaffold clinical benchmark
Tissue distribution and isoform selectivity profiling
Metabolic syndrome target validation
Clinically tested 11β-HSD1 inhibitor with tolerability endpoint data
Multi-parameter metabolic endpoint monitoring
Drug development history analysis
First-in-class clinical candidate for target class
Chronological development trajectory mapping

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for BVT-3498

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.